![molecular formula C16H15N3O5S2 B2774837 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1903780-68-6](/img/structure/B2774837.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thienopyrimidine core, the attachment of the ethyl linker, and the introduction of the benzofuran sulfonamide group. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the sulfonamide group might be susceptible to hydrolysis or substitution reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the sulfonamide group might influence its solubility, while the size and shape of the molecule might influence its melting point and boiling point .Scientific Research Applications
- Research Findings : Studies have explored the relationship between the structure and analgesic activity. Modification of the benzene moiety significantly impacts analgesic properties. Notably, substituents at position 7 enhance analgesic effects, regardless of their nature .
- Research Findings : Quantum chemical calculations revealed insights into molecular interactions and crystal structures .
Analgesic Properties
Crystal Structure Analysis
Catalytic Applications
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an inhibitor of EZH2 . By binding to the EZH2 enzyme, it prevents the enzyme from methylating histones, a process that is crucial for gene silencing. This disruption can lead to the reactivation of genes that were previously silenced, potentially reversing the progression of diseases like cancer .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. This disruption can lead to changes in gene expression profiles, affecting the growth and survival of cancer cells .
Result of Action
The compound has shown promising antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c20-15-14-12(4-8-25-14)18-16(21)19(15)6-5-17-26(22,23)11-1-2-13-10(9-11)3-7-24-13/h1-2,4,8-9,17H,3,5-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTZNDBKIKQARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.